N-(2-Fluorophenyl)anthranilic acid

Descripción general

Descripción

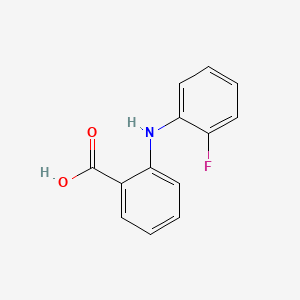

N-(2-Fluorophenyl)anthranilic acid is an organic compound with the molecular formula C13H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with a 2-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)anthranilic acid typically involves the reaction of 2-iodobenzoic acid with 2-fluoroaniline in the presence of a base such as potassium carbonate and a copper catalyst like copper(I) iodide. The reaction is carried out in a solvent such as N,N-dimethylformamide under microwave irradiation at 100°C for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atom at the ortho position participates in nucleophilic aromatic substitution (SNAr) under specific conditions:

Reagents/Conditions :

- Lithioamides (e.g., diisopropylcarbodiimide)

- Microwave irradiation (250°C, 2 hours)

- Solvents: 1-propanol/N-methyl-2-pyrrolidone (NMP) mixtures

Products :

Mechanism :

- Deprotonation of the amide group generates a nucleophile that attacks the electron-deficient aromatic ring at the ortho position relative to the fluorine .

Oxidation Reactions

Oxidative transformations occur at the carboxylic acid or aromatic ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| t-Butyl hydroperoxide | 75°C, sodium methoxide | 3-Fluoro-anthranilic acid | 40% |

| KMnO₄ (aqueous) | Reflux, acidic medium | Quinone derivatives | Not reported |

Key Findings :

- Oxidative cleavage of the benzene ring produces quinones, while controlled oxidation preserves the anthranilic acid backbone .

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

Iron-Catalyzed C–H Activation :

- Catalyst : FeCl₃

- Ligand : 1,10-Phenanthroline

- Substrates : Aryl halides, alkenes

- Products : Biaryl or styryl derivatives .

Copper-Mediated Ullmann-Type Coupling :

- Reagents : CuI, K₂CO₃

- Conditions : Microwave irradiation (100°C, 2 hours)

- Product : 2-((2-fluorophenyl)amino)benzoic acid (69.3% yield) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

Reagents/Conditions :

- Polyphosphoric acid (PPA) at 130–140°C

- t-BuOK in DMF

Products :

Mechanism :

Reduction Reactions

The carboxylic acid group is reducible under mild conditions:

Reagents :

- LiAlH₄ (lithium aluminum hydride)

- NaBH₄ (sodium borohydride) in THF

Products :

- Corresponding alcohol (2-((2-fluorophenyl)amino)benzyl alcohol).

Limitations :

- Fluorine substitution at the ortho position sterically hinders reduction, requiring elevated temperatures.

Biological Activity via Chemical Modifications

Derivatives synthesized from this compound show notable bioactivity:

| Derivative | Activity | IC₅₀ (μM) | Target |

|---|---|---|---|

| FUBP1 Inhibitors | Anticancer (Pancreatic) | 1.18–4.18 | c-Myc/p21 pathways |

| Thromboxane/prostaglandin analogs | Anti-inflammatory | N/A | COX-1/COX-2 enzymes |

Key Studies :

- Fluorinated anthranilic acid derivatives inhibit polyamine biosynthesis in pancreatic cancer cells .

- Structural analogs interfere with FUBP1–FUSE interactions, downregulating c-Myc expression .

Comparative Reactivity

The ortho-fluorine substituent significantly alters reactivity compared to meta- and para-isomers:

| Property | N-(2-Fluorophenyl) | N-(3-Fluorophenyl) | N-(4-Fluorophenyl) |

|---|---|---|---|

| Rotational Barrier | 12.3 kcal/mol | 10.8 kcal/mol | 9.5 kcal/mol |

| pKa | 3.63 | 3.82 | 3.47 |

| SNAr Reactivity | High | Moderate | Low |

Notes :

Aplicaciones Científicas De Investigación

Anti-inflammatory Agents

N-(2-Fluorophenyl)anthranilic acid exhibits significant anti-inflammatory properties, making it a candidate for developing new therapeutic agents. Studies have shown that derivatives of anthranilic acid can inhibit albumin denaturation, a key indicator of anti-inflammatory activity. For instance, novel hybrids of anthranilic acid have been synthesized, demonstrating excellent anti-inflammatory effects in vitro and ex vivo, indicating their potential as alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) that often have undesirable side effects .

Antimicrobial Properties

Research indicates that this compound and its analogs possess antimicrobial capabilities. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results that suggest they could be developed into new antibacterial agents. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring significantly influence antimicrobial potency .

Drug Resistance Modulation

This compound has potential applications as a P-glycoprotein inhibitor, which is crucial in combating drug resistance in cancer therapies. By inhibiting this protein, the compound could enhance the efficacy of existing chemotherapeutic agents, providing a dual action of treatment and resistance management .

Proteomics Research

In biochemical studies, this compound serves as a biochemical tool for proteomics research. Its properties allow it to be utilized in various assays aimed at understanding protein interactions and functions within biological systems .

Synthesis of Novel Compounds

The compound acts as a precursor for synthesizing a variety of other bioactive molecules. Its synthesis routes involve reactions with various aniline derivatives and carboxylic acids, enabling the creation of diverse anthranilic acid derivatives that can be tailored for specific biological activities .

Synthesis and Characterization

A comprehensive study on the synthesis of this compound outlines multiple synthetic pathways, highlighting its versatility in creating analogs with enhanced biological activities . The characterization of these compounds through techniques such as NMR and mass spectrometry confirms their structural integrity and potential efficacy.

In Vivo Studies

In vivo studies involving animal models have demonstrated the anti-inflammatory effects of this compound derivatives. For example, compounds derived from this structure exhibited significant reductions in paw edema in carrageenan-induced inflammation models, underscoring their therapeutic potential .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Anti-inflammatory Agents | Development of new NSAIDs | Significant inhibition of albumin denaturation |

| Antimicrobial Properties | Potential antibacterial agents | Effective against various bacterial strains |

| Drug Resistance Modulation | P-glycoprotein inhibitors | Enhances efficacy of chemotherapeutic agents |

| Biochemical Research | Proteomics tool | Useful in protein interaction assays |

| Synthesis of Novel Compounds | Precursor for bioactive molecules | Multiple synthetic pathways available |

Mecanismo De Acción

The mechanism of action of N-(2-Fluorophenyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Anthranilic Acid: The parent compound, which lacks the fluorine substitution.

2-Fluoroaniline: A simpler analog with only the fluorine substitution on the aniline ring.

N-Phenylanthranilic Acid: Similar structure but without the fluorine atom.

Uniqueness: N-(2-Fluorophenyl)anthranilic acid is unique due to the presence of both the anthranilic acid moiety and the 2-fluorophenyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity in medicinal applications, compared to its analogs .

Actividad Biológica

N-(2-Fluorophenyl)anthranilic acid, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Anthranilic Acid Derivatives

Anthranilic acid derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The introduction of fluorine into the phenyl ring can significantly alter the biological profile of these compounds, enhancing their efficacy and selectivity.

Biological Activities

-

Anticancer Activity

- Recent studies have highlighted the potential of anthranilic acid derivatives in cancer therapy. For instance, this compound has been shown to inhibit cell proliferation in various cancer cell lines.

- A study demonstrated that anthranilic acid derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung carcinoma), HepG-2 (liver carcinoma), and Jurkat (T lymphocyte) with IC50 values indicating potent activity .

-

Anti-inflammatory Effects

- Anthranilic acid derivatives, including this compound, have been investigated for their anti-inflammatory properties. These compounds inhibit the release of inflammatory mediators and exhibit protective effects against tissue damage.

- In vivo studies showed that certain derivatives could reduce edema in carrageenan-induced rat paw models, demonstrating their potential as anti-inflammatory agents .

-

Antimicrobial Properties

- The antimicrobial activity of anthranilic acid derivatives has been well-documented. This compound demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus.

- A study reported that derivatives exhibited zone inhibition diameters suggesting significant antibacterial activity .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition: The compound interacts with specific enzymes involved in cancer progression and inflammation. For example, it inhibits matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

- Cell Cycle Regulation: Studies indicate that anthranilic acid derivatives can induce cell cycle arrest in cancer cells by modulating key regulatory proteins such as p21 and c-Myc .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

2-(2-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJTXYMGRFCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202306 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-58-0 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.